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molecular formula C12H16O2S B8696425 Ethyl (4-methylbenzylthio)acetate

Ethyl (4-methylbenzylthio)acetate

Cat. No. B8696425
M. Wt: 224.32 g/mol
InChI Key: PBSSYSNVKZYEAB-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

Ethyl 2-mercaptoacetate (8.5 cc) is added in the course of 15 minutes at a temperature in the region of 20° C. to a stirred solution, through which a stream of nitrogen is passed, of a 2M ethanolic solution of sodium ethylate (37.5 cc) and ethanol (50 cc). The mixture is left with stirring for 15 minutes at the same temperature, and α-bromo-p-xylene (13.9 g) is then added in the course of 20 minutes at a temperature in the region of 20° C. Stirring is maintained for 60 minutes at this temperature, and the reaction mixture is then evaporated to dryness at 50° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue obtained is dissolved in dichloromethane (100 cc), and the organic phase is dried over anhydrous magnesium sulphate, filtered and concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). Ethyl (4-methylbenzylthio)acetate (15.6 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
8.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
13.9 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].CC[O-].[Na+].C(O)C.Br[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1>ClCCl>[CH3:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][S:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
SCC(=O)OCC
Step Two
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
37.5 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
13.9 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
ADDITION
Type
ADDITION
Details
is then added in the course of 20 minutes at a temperature in the region of 20° C
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 60 minutes at this temperature
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture is then evaporated to dryness at 50° C. under reduced pressure (20 mm Hg; 2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CSCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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